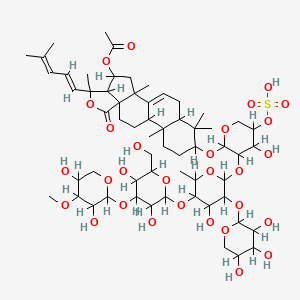
Cucumarioside H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cucumarioside H is a triterpene glycoside
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Cucumarioside H has shown significant anticancer activity through several mechanisms:
- Cell Cycle Arrest and Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. In studies involving triple-negative breast cancer cells (MDA-MB-231), treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and mitochondrial membrane potential depolarization, leading to cell death through caspase activation .
- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly inhibited tumor growth in murine models. Mice treated with this compound showed a marked reduction in tumor size and prolonged survival compared to untreated controls .
- Mechanisms of Action : The compound's cytotoxic effects are attributed to its interaction with cellular membranes and the induction of pro-apoptotic proteins. It has been suggested that this compound interacts with membrane components like sphingomyelin and cholesterol, enhancing its cytotoxicity against various cancer cell lines .
Immunomodulatory Effects
This compound exhibits notable immunomodulatory properties:
- Macrophage Activation : Studies have shown that this compound can polarize macrophages towards the M1 phenotype, enhancing their ability to phagocytose pathogens and produce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This property positions this compound as a potential agent for boosting immune responses against tumors.
- Enhanced Cytokine Production : The glycoside stimulates human mononuclear cells to produce cytokines that play critical roles in immune responses, suggesting its utility in immunotherapy strategies for cancer treatment .
Therapeutic Potential Beyond Cancer
Beyond its anticancer applications, this compound has potential therapeutic uses in other health conditions:
- Metabolic Disorders : Compounds derived from sea cucumbers exhibit antihyperlipidemic and antihyperglycemic effects, indicating their potential role in managing metabolic syndromes such as obesity and diabetes .
- Anti-inflammatory Effects : The anti-inflammatory properties of cucumariosides suggest their applicability in treating conditions characterized by chronic inflammation .
Data Table: Summary of Biological Activities of this compound
Case Study 1: Antitumor Efficacy
In a controlled study involving mice with Ehrlich ascites carcinoma, administration of this compound at a dosage of 10 µg/kg resulted in a significant increase in average lifespan compared to untreated controls. The study highlighted the compound's ability to modulate immune responses and directly inhibit tumor growth, showcasing its potential as an adjunct therapy in cancer management .
Case Study 2: Immunomodulatory Effects
A study focusing on the effects of this compound on macrophage polarization demonstrated enhanced phagocytic activity and increased production of pro-inflammatory cytokines. This suggests that this compound could be utilized to develop new immunotherapies aimed at improving the efficacy of existing cancer treatments .
Eigenschaften
CAS-Nummer |
116524-58-4 |
|---|---|
Molekularformel |
C60H92O29S |
Molekulargewicht |
1309.4 g/mol |
IUPAC-Name |
[16-[3-[5-[4-(3,5-dihydroxy-4-methoxyoxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-[(1E)-4-methylpenta-1,3-dienyl]-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-4-yl] acetate |
InChI |
InChI=1S/C60H92O29S/c1-25(2)12-11-17-59(9)49-32(81-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(72)88-59)83-53-47(39(67)34(24-79-53)89-90(73,74)75)87-54-48(86-50-40(68)37(65)30(63)22-77-50)41(69)44(26(3)80-54)84-52-43(71)46(38(66)33(21-61)82-52)85-51-42(70)45(76-10)31(64)23-78-51/h11-13,17,26,28,30-54,61,63-71H,14-16,18-24H2,1-10H3,(H,73,74,75)/b17-11+ |
InChI-Schlüssel |
XPXZTNUAIBRUOQ-IGJXXCHCSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |
Isomerische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)/C=C/C=C(C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cucumarioside H; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















